molecular formula C16H17N3OS B114491 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- CAS No. 145096-31-7

6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-

Cat. No.: B114491
CAS No.: 145096-31-7
M. Wt: 299.4 g/mol
InChI Key: OBOQQXVYVNAPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyridine moiety, and several methyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the various steps in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Properties

CAS No.

145096-31-7

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19)

InChI Key

OBOQQXVYVNAPNB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3

Synonyms

6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-

Origin of Product

United States

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